molecular formula CrO2<br>CrH4O2 B076450 Magtrieve CAS No. 12018-01-8

Magtrieve

Cat. No. B076450
CAS RN: 12018-01-8
M. Wt: 88.027 g/mol
InChI Key: DJCIVHDYINPEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Magtrieve™ plays a crucial role in the synthesis of various compounds, demonstrating its effectiveness in facilitating reactions under mild conditions. It has been used in the microwave-assisted oxidation of side chain arenes, leading to the transformation of aromatic and alkyl aromatic molecules into their corresponding aryl ketones, quinones, or lactones. This showcases Magtrieve™'s ability to act as a potent oxidant in both conventional and microwave-assisted reactions (M. Lukasiewicz, D. Bogdał & J. Pielichowski, 2003).

Molecular Structure Analysis

While the specific molecular structure analysis of Magtrieve™ (CrO2) is not detailed in the provided studies, its effectiveness as a tetravalent chromium dioxide-based oxidant in chemical synthesis suggests a structure that facilitates its magnetic retrievability and reusability. These properties contribute to its green chemistry applications, making it a sustainable choice for various reactions.

Chemical Reactions and Properties

Magtrieve™ has demonstrated a wide range of chemical reactivities, including the oxidation of alcohols and aldoximes, and the synthesis of azo compounds and isoxazoles. Its use in the oxidation of alcohols with periodic acid as the terminal oxidant showcases its specificity and efficiency, where olefins are not oxidized under similar conditions, indicating a selective reaction pathway in the presence of alcohols over alkenes (Bhosale Sandeep Bhausaheb et al., 2009).

Physical Properties Analysis

The physical properties of Magtrieve™, particularly its magnetic retrievability, play a significant role in its applications in green chemistry. This feature allows for the easy separation of the oxidant from the reaction mixture, reducing waste and enhancing the recyclability of the catalyst. Although specific physical property data are not provided, this characteristic is fundamental to its utility in synthesis applications.

Chemical Properties Analysis

Magtrieve™'s chemical properties, such as its oxidation potential and reusability, make it an invaluable tool in organic synthesis. Its capacity to facilitate a variety of chemical transformations under mild conditions, without compromising selectivity or efficiency, underscores the chemical versatility of this reagent. The studies highlight its application in the oxidation of a wide array of substrates, from alcohols to aldoximes, further emphasizing its broad utility in chemical synthesis processes.

For more insights into the applications and properties of Magtrieve™ in chemical synthesis, the following references provide detailed examples and experimental conditions:

Scientific Research Applications

  • Environmentally Friendly Oxidation Methodology : Magtrieve has been utilized as an environmentally responsible oxidant in undergraduate experiments, emphasizing its role in green chemistry. It offers a recyclable alternative for oxidation reactions in organic synthesis without generating chromium waste (R. Crumbie, 2006).

  • Synthesis of Isoxazoles and Isoxazolines : It has been effectively used for the synthesis of isoxazoles and isoxazolines from aldoximes. This method demonstrated Magtrieve's tolerance towards sensitive protecting groups and electron-rich functional groups, offering excellent substrate generality (Bhosale et al., 2009).

  • Oxidation of Alcohols : Magtrieve™ catalyzes the oxidation of a wide range of alcohols with periodic acid as the terminal oxidant, highlighting its efficiency in mild conditions and short reaction times. This method selectively oxidizes alcohols in the presence of alkenes (Chip S. Few et al., 2014).

  • Clean Synthesis of Azo Compounds : Magtrieve™ was used in the synthesis of a series of azo compounds in the ionic liquid [bmim][Br], demonstrating advantages such as mild reaction conditions, simple manipulation, and reusability of reagent and solvent (Huixin Wan & Yanqing Peng, 2008).

  • Microwave-Assisted Oxidation : It serves as a magnetically retrievable oxidant for microwave-assisted transformation of aromatic and alkyl aromatic molecules into ketones, quinones, or lactones (M. Lukasiewicz et al., 2003).

  • Investigation of Kinetic Isotope Effects : Magtrieve™ mediated reactions with benzaldoxime showed an inverse deuterium kinetic isotope effect, providing insight into the mechanism of oxidation and deoximation processes (Bhosale Sandeep Bhausaheb et al., 2012).

  • Oxidation of Aldoximes : Study of Magtrieve™ and MnO_2 mediated oxidation of aldoximes to nitrile oxides provided insights into the reaction mechanism and highlighted the role of external radical sources in the process (Bhosale Sandeep Bhausaheb et al., 2010).

  • Synthesis of 2-Imidazolines and Imidazoles : Demonstrated the utility of Magtrieve™ in the synthesis of these compounds using green methodologies and microwave irradiation, emphasizing its role in facilitating efficient and environmentally friendly chemical processes (A. Hoz et al., 2006).

Safety And Hazards

Magtrieve is classified as an irritant, particularly to the eyes . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and rinsing eyes cautiously with water in case of contact . In case of fire, it can be suppressed with water, dry sand, and all kinds of fire extinguisher .

properties

IUPAC Name

chromium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.2H2O/h;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCIVHDYINPEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrH4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.027 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magtrieve(TM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magtrieve
Reactant of Route 2
Magtrieve
Reactant of Route 3
Magtrieve
Reactant of Route 4
Magtrieve
Reactant of Route 5
Magtrieve
Reactant of Route 6
Magtrieve

Citations

For This Compound
45
Citations
YH Seon, GY Go - Bulletin of the Korean Chemical Society, 2000 - koreascience.kr
The oxidative conversion of thiols to disulfides is a useful transformation in organic synthesis as well as biochemistry. 1 This oxidation has been carried out using a variety of reagents2 …
Number of citations: 10 koreascience.kr
ST Park, KY Ko - Bull. Korean. Chem. Soc, 2002 - pdf.lookchemmall.com
Selective protection and deprotection of functional groups is important in organic synthesis. 1 Hydroxyl groups are often protected as their ethers or acetals/ketals, which can be …
Number of citations: 5 pdf.lookchemmall.com
KY Ko, JY Kim - BULLETIN-KOREAN CHEMICAL SOCIETY, 1999 - pdf.lookchemmall.com
Diphenyldiazomethane, a red crystalline solid is a useful reagent for the protection of carboxylic acids by conversion to their diphenylmethyl (dpm, benzhydryl) esters. 1 Dpm protecting …
Number of citations: 25 pdf.lookchemmall.com
RA Lee, DS Donald - Tetrahedron letters, 1997 - Elsevier
… 1 Magtrieve TM is DuPont's trademark for its magnetically … Magtrieve TM is CrO2 produced in the commercial process 4 … our preliminary work that shows that Magtrieve TM is a selective, …
Number of citations: 82 www.sciencedirect.com
KY Ko, JY Kim - Tetrahedron letters, 1999 - Elsevier
… ) in chloroform (15 ml) was treated with Magtrieve TM (1.51 g) and the mixture was stirred at … Recovered Magtrieve TM can be reconverted to the active form by heating in air at 300-350 …
Number of citations: 66 www.sciencedirect.com
KY Ko, ST Park - Tetrahedron Letters, 1999 - Elsevier
… Magtrieve TM (Dupont Product), a magnetically retrievable oxidant (… Magtrieve TM can oxidize 1,4-dihydropyridines to pyridines in good yield. 8 We now report that wet Magtrieve TM …
Number of citations: 19 www.sciencedirect.com
SM Scully - 2015 - researchgate.net
… Preliminary work assessed the use of Magtrieve TM (chromium (IV) oxide) as a ‘green ‘and … Optimization experiments demonstrated that 15 molar equivalence of Magtrieve TM was …
Number of citations: 2 www.researchgate.net
Y Liao, H Shabany, CD Spilling - Tetrahedron letters, 1998 - Elsevier
… Magtrieve TM was recently introduced as a reusable, … magtrieve TM in refluxing acetonitrile resulted in quantitative … Magtrieve TM added in portions every 4-5 hours resulted in …
Number of citations: 28 www.sciencedirect.com
YH Liu - Synlett, 2008 - thieme-connect.com
… Reactions with Magtrieve TM are typically performed in chlorinated solvents or toluene. Magtrieve has found wide application in organic synthesis, such as in the oxidation of allylic …
Number of citations: 2 www.thieme-connect.com
D Bogdal, S Bednarz, M Łukasiewicz… - … and Processing-Process …, 2018 - Elsevier
A survey on the oxidation reactions that we have performed under microwave irradiation for almost last twenty years is presented, and the examples of reactions in homogenous, …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.